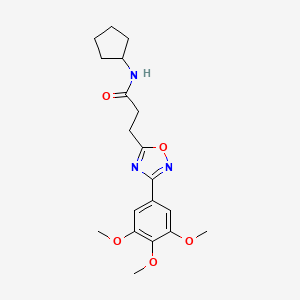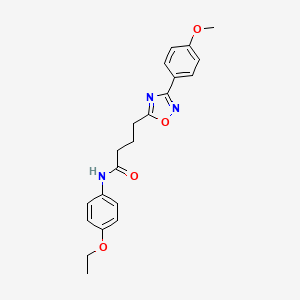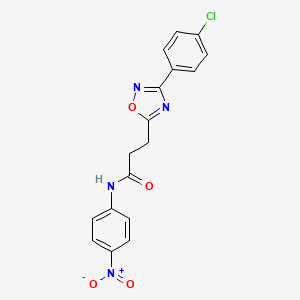
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
PTAA has been extensively studied for its potential applications in various fields such as fluorescence imaging, organic light-emitting diodes (OLEDs), and biological imaging. PTAA has been shown to exhibit excellent fluorescence properties, making it an ideal candidate for fluorescence imaging. In addition, PTAA has been used as a dopant in OLEDs, where it has shown promising results in enhancing the efficiency of the devices. PTAA has also been used as a biological imaging agent due to its ability to selectively bind to certain biomolecules.
Mécanisme D'action
The mechanism of action of PTAA is not well understood. However, it is believed that PTAA interacts with certain biomolecules in the body, leading to changes in their fluorescence properties. This interaction can be used to selectively detect and image certain biomolecules.
Biochemical and Physiological Effects:
PTAA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it an ideal candidate for biological imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of PTAA is its excellent fluorescence properties, which make it an ideal candidate for fluorescence imaging applications. In addition, PTAA is relatively easy to synthesize and is non-toxic and biocompatible. However, one of the main limitations of PTAA is its limited solubility in water, which can make it difficult to use in certain biological applications.
Orientations Futures
There are several future directions for the research on PTAA. One of the main directions is to further investigate the mechanism of action of PTAA and its interactions with biomolecules. This can lead to the development of more selective and sensitive imaging agents. Another direction is to improve the solubility of PTAA in water, which can expand its potential applications in biological imaging. Finally, PTAA can be modified to introduce functional groups that can enhance its properties or enable it to interact with specific biomolecules.
Méthodes De Synthèse
PTAA can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-bromoethoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methoxyethylamine to obtain PTAA. The synthesis of PTAA is relatively easy and can be carried out on a large scale.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-7-9-15(10-8-14)19-22-20(27-23-19)16-5-3-4-6-17(16)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTFRMYMSLGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)




![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)




![2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7717758.png)


